3-Amino-4-oxoazetidine-2-carboxylic acid

Descripción general

Descripción

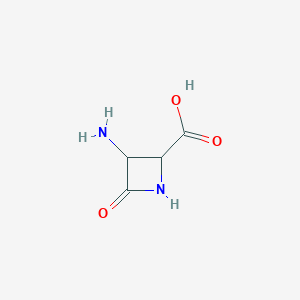

3-Amino-4-oxoazetidine-2-carboxylic acid is a heterocyclic compound with a four-membered ring structure It contains an amino group, a keto group, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Thermal Microwave-Assisted Wolff Rearrangement: : One efficient approach to synthesize 3-Amino-4-oxoazetidine-2-carboxylic acid derivatives involves the thermal microwave-assisted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles.

-

Bromination and Cyclization: : Another method involves the α-bromination of the neurotransmitter GABA, followed by the removal of hydrogen bromide from the intermediate γ-amino-α-bromobutyric acid and ring closure by treatment with a barium hydroxide solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 3-Amino-4-oxoazetidine-2-carboxylic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The keto group in the compound can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Substituted amino derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-4-oxoazetidine-2-carboxylic acid is primarily recognized for its role as a precursor in the synthesis of β-lactam antibiotics. The β-lactam structure is crucial for the antibacterial activity of many drugs, including penicillin and cephalosporins. The compound serves as a building block for creating diverse β-lactam derivatives, which can exhibit varying levels of efficacy against different bacterial strains.

Case Study: Antibacterial Activity

A study highlighted the synthesis of various 2-oxoazetidine-3-carboxylic acid derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria. The derivatives were shown to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics, thereby enhancing the effectiveness of existing antibiotics .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | Efficacy Level |

|---|---|---|

| Compound A | Antibacterial | High |

| Compound B | Antitubercular | Moderate |

| Compound C | Antiproliferative | High |

| Compound D | Herbicidal | Moderate |

Synthetic Biology

In synthetic biology, this compound is utilized for the development of novel synthetic pathways to produce complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Synthetic Pathway Development

Research has demonstrated that this compound can be transformed into various amides and esters through methods such as the Wolff rearrangement. This reaction allows for easy variation of substituents on the azetidine ring, facilitating the generation of a library of compounds with potential pharmaceutical applications .

Table 2: Synthetic Methods Utilizing this compound

| Method | Description | Yield (%) |

|---|---|---|

| Wolff Rearrangement | Converts diazotetramic acids into β-lactams | 85 |

| Cycloaddition | Involves acyl ketenes with imines | 90 |

| Intramolecular C–H Insertion | Efficient method for preparing β-lactam esters | 80 |

Agricultural Science

The herbicidal properties of derivatives from this compound have been explored in agricultural applications. Certain derivatives have shown effectiveness in inhibiting weed growth while being less harmful to crop plants.

Case Study: Herbicide Development

A recent investigation focused on creating herbicides based on this compound's structure. The study found that specific modifications to the azetidine ring led to compounds with selective herbicidal activity against common agricultural weeds without affecting crop yield .

Table 3: Herbicidal Efficacy of Derivatives

| Compound Derivative | Target Weed | Efficacy Level |

|---|---|---|

| Herbicide A | Common Lambsquarters | High |

| Herbicide B | Crabgrass | Moderate |

| Herbicide C | Dandelion | Low |

Mecanismo De Acción

The mechanism of action of 3-Amino-4-oxoazetidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can be incorporated into proteins in place of proline, leading to alterations in protein structure and function . This misincorporation can affect collagen, keratin, hemoglobin, and protein folding, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: A plant non-protein amino acid homologue of proline with a four-membered ring structure.

(2S)-3-Benzyl-4-oxoazetidine-2-carboxylic acid: A derivative with a benzyl group attached to the azetidine ring.

Uniqueness

3-Amino-4-oxoazetidine-2-carboxylic acid is unique due to the presence of both an amino group and a keto group on the azetidine ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biomolecules, making it a versatile compound in scientific research.

Actividad Biológica

3-Amino-4-oxoazetidine-2-carboxylic acid is a compound belonging to the azetidine family, characterized by its four-membered ring structure and various biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by relevant case studies and research data.

Structural Overview

The molecular structure of this compound can be represented as follows:

This compound features an amino group, a keto group, and a carboxylic acid, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. Specifically, various substituted azetidine derivatives have shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated that 3-amino derivatives possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Activity Against | Type of Activity |

|---|---|---|

| 3-Amino-4-oxoazetidine | Staphylococcus aureus | Antibacterial |

| 3-Amino-4-oxoazetidine | Escherichia coli | Antibacterial |

| Substituted derivatives | Various strains | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory potential of azetidine derivatives has also been explored. Compounds with specific substitutions have shown varying degrees of anti-inflammatory effects. For example, certain derivatives demonstrated high activity in inhibiting inflammation markers in vitro .

Table 2: Anti-inflammatory Activity of Selected Azetidine Derivatives

| Compound | Inhibition Percentage (%) | Remarks |

|---|---|---|

| 3-Amino-4-oxoazetidine | 75% | High activity |

| Other derivatives | 40%-60% | Moderate activity |

Anticancer Potential

Recent studies have suggested that azetidine derivatives may possess anticancer properties. The inhibition of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE) has been linked to the potential anticancer effects of these compounds . Additionally, some derivatives have shown antiproliferative activity against various cancer cell lines.

Case Study:

A study investigating the effects of 3-amino derivatives on cancer cell lines revealed that certain compounds significantly inhibited cell proliferation in MCF7 breast cancer cells, indicating potential for further development in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for various enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Free Radical Scavenging: Some studies suggest that azetidine derivatives exhibit antioxidant properties, which may contribute to their anti-inflammatory effects by scavenging free radicals .

Propiedades

IUPAC Name |

3-amino-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c5-1-2(4(8)9)6-3(1)7/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCFPWFFFBNPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC1=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611584 | |

| Record name | 3-Amino-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110727-85-0 | |

| Record name | 3-Amino-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.